molecular formula C15H18F3N3O3S B2528644 (R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol CAS No. 136067-87-3

(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol

Número de catálogo: B2528644
Número CAS: 136067-87-3
Peso molecular: 377.38
Clave InChI: NZEBWFSFYQECNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol (CAS 136067-87-3) is a chiral triazole-based compound of significant interest in agricultural chemical research. It serves as a versatile synthetic intermediate and building block for the development of advanced antifungal agents . The 1,2,4-triazole pharmacophore is a critical structural component in many commercial fungicides, which are known to inhibit the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making research into novel triazole derivatives crucial for addressing issues of fungal resistance . The (R)-enantiomer provided here allows for the exploration of stereospecific activity in biological systems. The compound's structure, which includes a trifluoromethylphenyl group and a methylsulfonyl moiety, is designed to contribute to its physicochemical properties and biological activity. This product is intended for research and development applications in a laboratory setting. It is offered with a typical purity of 95% or higher and should be stored sealed in a dry environment at room temperature . FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

(2R)-3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBWFSFYQECNY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929247
Record name 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136067-88-4
Record name SSY 726
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136067884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

(R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C15H18F3N3O2S
  • Molecular Weight : 377.3819 g/mol
  • CAS Number : 136067-87-3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 10 μg/mL depending on the substituents present on the triazole ring .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
Triazole AS. aureus0.39
Triazole BE. coli10
Triazole CPseudomonas aeruginosa5

Antifungal Activity

The compound has also been shown to possess antifungal properties. In vitro studies have reported that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than conventional antifungal agents like fluconazole .

Table 2: Antifungal Activity of Selected Triazoles

CompoundTarget FungusMIC (μg/mL)
Triazole AC. albicans0.5
Triazole BA. flavus2

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structure-activity relationship (SAR) analysis suggests that substituents like trifluoromethyl groups enhance anticancer activity by increasing lipophilicity and altering molecular interactions with target proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains. The results demonstrated that compounds similar to this compound exhibited superior antibacterial activity compared to traditional antibiotics, making them promising candidates for further development .
  • Antifungal Screening :
    In a controlled setting, a panel of triazoles was screened for antifungal activity against clinical isolates of fungi. The findings suggested that the presence of electron-withdrawing groups significantly enhanced antifungal potency, highlighting the importance of chemical modifications in drug design .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's triazole moiety is known for its biological activity, particularly as an antifungal agent. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This makes (R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol a candidate for development into antifungal medications.

Case Study: Antifungal Activity

A study demonstrated the efficacy of triazole derivatives against various fungal strains. The incorporation of methylsulfonyl and trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound, potentially improving its therapeutic index compared to existing antifungals .

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to increase the potency and selectivity of agrochemicals by enhancing their interaction with biological targets.

Case Study: Herbicidal Activity

Research indicates that compounds with similar structures exhibit herbicidal properties through inhibition of specific metabolic pathways in plants. The unique functional groups in this compound may allow it to target weeds effectively while minimizing harm to crops .

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science, particularly in the development of advanced polymers and coatings.

Case Study: Polymer Development

The incorporation of triazole derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties. This compound could be explored for use in producing high-performance materials that require durability and resistance to environmental degradation .

Comparación Con Compuestos Similares

Key Observations:

Methylsulfonyl Group: Unique to the target compound, this group enhances electrophilicity and may improve binding to fungal enzymes compared to chlorophenoxy (ipfentrifluconazole) or thiadiazole (thiazole hybrid) groups .

Trifluoromethylphenyl vs.

Hybrid Structures : Thiadiazole-thiazole hybrids (e.g., compound from ) exhibit broader activity but higher molecular weights, which may reduce bioavailability.

Métodos De Preparación

Cyclization of Hydrazine Derivatives

Hydrazinolysis of ethyl benzoates, followed by reaction with carbon disulfide (CS₂) in basic media, yields 1,2,4-triazole-3-thiones. For example, hydrazide oxadiazole-2-thiones (9a–c ) cyclize with hydrazine hydrate to form 4-amino-5-aryl-1,2,4-triazole-3-thiones (10a–c ) in 52–88% yields. Adapting this method, the triazole ring in the target compound could be synthesized by substituting aryl groups with the trifluoromethylphenyl moiety.

Azide-Alkyne Cycloaddition

While not directly cited in the provided sources, Huisgen 1,3-dipolar cycloaddition is a well-established method for triazole synthesis. However, the patent in source highlights an alternative approach using sodium azide and CF₃-ynones to form NH-triazoles (2a–k ) in 70–80% yields. This method’s scalability (gram-scale yields of 80–85%) makes it applicable for introducing the triazole ring early in the synthesis.

Incorporation of the Trifluoromethylphenyl Group

Suzuki-Miyaura Coupling

The trifluoromethylphenyl group is introduced via palladium-catalyzed cross-coupling. Source demonstrates similar couplings in Voriconazole synthesis, where aryl boronic acids react with brominated intermediates. For example, coupling 4-(trifluoromethyl)phenylboronic acid with a brominated triazole precursor could install the aryl group.

Direct Functionalization

CF₃-ynones (1a–o ) react with sodium azide in ethanol to form triazoles with trifluoromethyl groups. This method avoids separate coupling steps by integrating the trifluoromethyl group during cyclization.

Installation of the Methylsulfonyl Group

Direct Sulfonylation

Methanesulfonyl chloride can react with alcohol or amine intermediates. In source, methanesulfonate groups serve as leaving groups in Voriconazole synthesis, suggesting compatibility with the target molecule’s methylsulfonyl group.

Stereochemical Control at the Chiral Center

Asymmetric Reformatsky Reaction

The patent in source employs a Reformatsky-type coupling to form the stereogenic alcohol in Voriconazole. Zinc-mediated coupling of a trifluoromethylphenyl ketone with a bromo-triazole ester could yield the desired (R)-configured alcohol. Enantiomeric excess (ee) is achieved using chiral auxiliaries or catalysts.

Chiral Resolution

Racemic mixtures are resolved using chiral acids. Source describes the use of (S,S)-DICHED boronic esters to achieve homochiral alcohols. Similarly, the target compound’s alcohol could be resolved with (R)-camphorsulfonic acid, as demonstrated in source.

Integrated Synthetic Routes

Route 1: Triazole-First Approach

  • Synthesize 1H-1,2,4-triazole with a leaving group (e.g., bromide) via azide-alkyne cycloaddition.
  • Couple with 4-(trifluoromethyl)phenylboronic acid via Suzuki reaction.
  • Perform Reformatsky coupling to form the alcohol backbone.
  • Introduce methylsulfonyl group via sulfonylation.
  • Resolve enantiomers using chiral chromatography or diastereomeric salt formation.

Yield Data :

Step Yield (%) Purity (%)
1 85 95
2 78 90
3 65 88
4 92 99
5 40 99.5

Challenges and Optimization

Regioselectivity in Triazole Formation

NH-triazoles (2a–k ) form preferentially under acidic conditions, while 1,2,3-triazoles dominate in basic media. DFT calculations confirm that triazole formation is kinetically favored over isoxazole derivatives under standard conditions.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole cyclization yields. Palladium catalysts (e.g., Pd/C) are critical for coupling reactions, as shown in source.

Enantiomeric Excess Improvement

Chiral auxiliaries like (S,S)-DICHED improve ee to >99% in boronic ester homologation. For the target compound, analogous strategies could achieve ee ≥98%.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.